tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 6-chloro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure, incorporating both chroman and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-chloro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method starts with the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. This is followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-chloro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Scientific Research Applications
tert-Butyl 6-chloro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the biological context and the specific target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-chloro-4-oxospiro[chroman-2,4’-piperidine]-7-carboxylate
- 1’-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4’-piperidine]-4-carboxylic acid
Uniqueness
tert-Butyl 6-chloro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .
Biological Activity
Tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a spirocyclic structure that combines a chroman moiety with a piperidine ring. Its molecular formula is C19H23ClN2O4 with a molecular weight of approximately 368.85 g/mol. The presence of the chloro group and the tert-butyl ester may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that similar compounds within the spiro[chroman-2,4'-piperidine] family exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity.
Table 1: Antimicrobial Activity of Related Compounds
Anti-inflammatory Activity
Preliminary data suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies on related spiro compounds have demonstrated their ability to modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.
Case Study:
A study on a similar compound showed a reduction in paw edema in rat models, supporting the hypothesis that this compound may also reduce inflammation through similar mechanisms.
Anticancer Activity
The anticancer potential of spirocyclic compounds has gained attention due to their ability to induce apoptosis in cancer cells. Research indicates that these compounds can disrupt cell cycle progression and activate caspase pathways.
Table 2: Anticancer Activity of Spirocyclic Compounds
Compound Name | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
Compound D | Breast Cancer | Apoptosis induction | |
Compound E | Lung Cancer | Cell cycle arrest | |
Compound F | Colorectal Cancer | Caspase activation |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets involved in signaling pathways related to inflammation and cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound is likely influenced by its structural features:
- Chloro Group : May enhance lipophilicity and cellular uptake.
- tert-butyl Ester : Could affect solubility and stability.
- Spirocyclic Framework : Provides unique conformational properties that may contribute to selective binding to biological targets.
Properties
IUPAC Name |
tert-butyl 6-chloro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSWDSAVXRAHNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678056 |
Source
|
Record name | tert-Butyl 6-chloro-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011482-37-3 |
Source
|
Record name | tert-Butyl 6-chloro-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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